

In-depth Technical Guide: 2-(Trifluoromethyl)thiophene (CAS 86093-76-7)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiophene

Cat. No.: B1302784

[Get Quote](#)

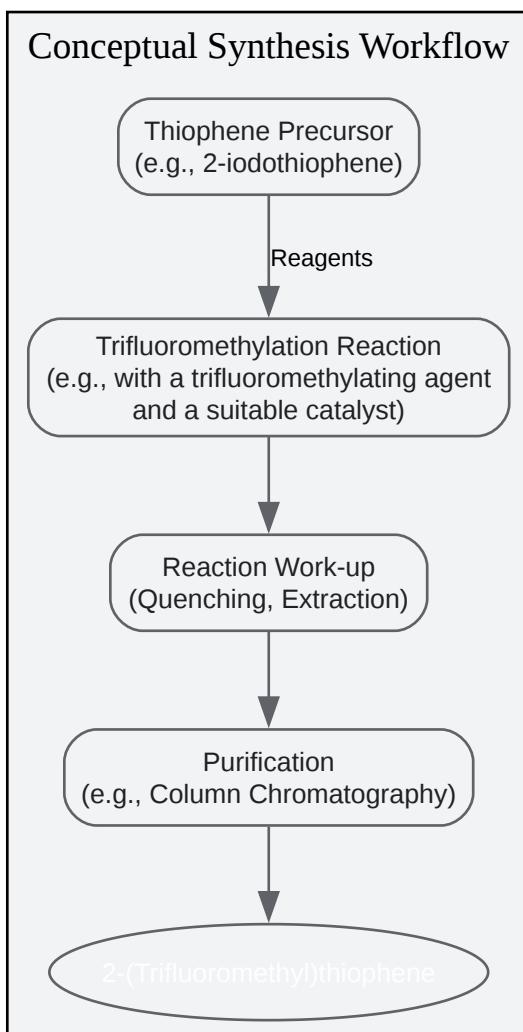
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available data and is not intended to be a substitute for professional advice.

Chemical Identity and Properties

2-(Trifluoromethyl)thiophene, identified by the CAS number 86093-76-7, is a sulfur-containing heterocyclic organic compound. Its structure features a thiophene ring substituted at the 2-position with a trifluoromethyl group. This trifluoromethyl moiety significantly influences the molecule's electronic properties and lipophilicity, which are critical considerations in drug design.[\[1\]](#)

Table 1: Chemical and Physical Properties of **2-(Trifluoromethyl)thiophene**


Property	Value	Reference(s)
CAS Number	86093-76-7	[2] [3]
Molecular Formula	C ₅ H ₃ F ₃ S	[2] [3]
Molecular Weight	152.14 g/mol	[2] [3]
IUPAC Name	2-(Trifluoromethyl)thiophene	[2]
Synonyms	2-Trifluoromethylthiophene, Thiophene, 2-(trifluoromethyl)-	[2]
Density	~1.4 g/cm ³	
Boiling Point	~95-108 °C	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(Trifluoromethyl)thiophene** is not readily available in the public domain, general methods for the synthesis of thiophene derivatives can be adapted. These methods often involve the cyclization of appropriate precursors containing the thiophene ring's carbon and sulfur backbone, followed by the introduction of the trifluoromethyl group.

One potential synthetic approach could involve the use of trifluoromethylating agents on a suitable thiophene precursor. The synthesis of thiophene rings can be achieved through various named reactions, including the Paal-Knorr thiophene synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis. The choice of a specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.

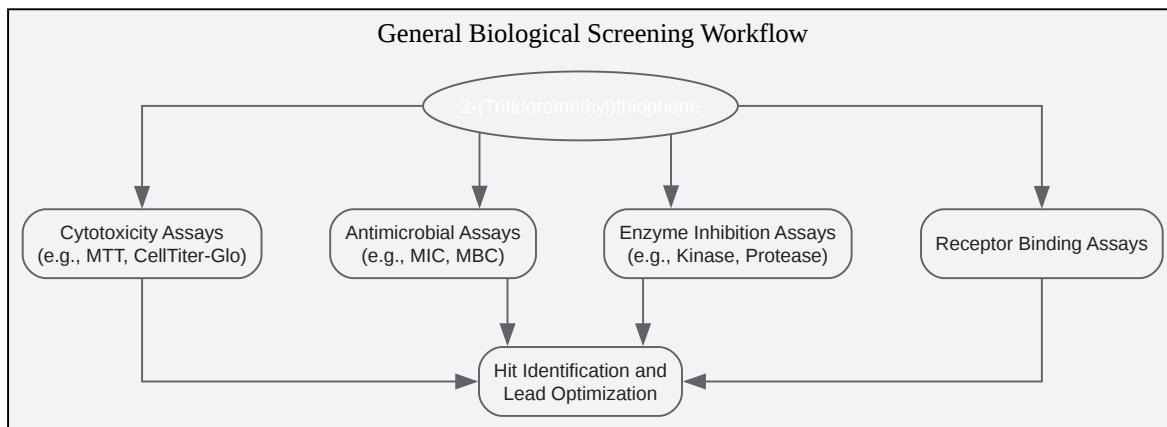
A general workflow for a potential synthesis is outlined below. Please note this is a conceptual workflow and would require optimization and validation in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-(Trifluoromethyl)thiophene**.

Biological Activity and Potential Applications

Currently, there is a notable lack of publicly available information regarding the specific biological activity, mechanism of action, and signaling pathways associated with **2-(Trifluoromethyl)thiophene**.


However, the thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic applications.^[4] Thiophene derivatives have been investigated for various biological activities, including:

- **Antimicrobial Activity:** Thiophene-containing compounds have shown promise as antibacterial and antifungal agents.[5][6][7][8]
- **Antiviral Activity:** Certain thiophene derivatives have demonstrated antiviral properties.[3][9][10]
- **Anticancer Activity:** The thiophene nucleus is a key component in several anticancer agents, and novel derivatives are actively being explored for their cytotoxic effects against various cancer cell lines.[1][11][12][13][14]
- **Enzyme Inhibition:** Thiophene-based molecules have been designed as inhibitors for various enzymes, including acetylcholinesterase and protein disulfide isomerase.[15][16][17]

The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Therefore, it is plausible that **2-(Trifluoromethyl)thiophene** could serve as a valuable building block or lead compound in the development of novel therapeutics.

Given the absence of specific biological data for **2-(Trifluoromethyl)thiophene**, a logical first step in its investigation would be to screen it against a panel of biological targets, such as various enzymes, receptors, and cancer cell lines, to identify any potential therapeutic utility.

A general workflow for the initial biological screening of a novel compound is presented below.

[Click to download full resolution via product page](#)

Caption: General workflow for initial biological screening of a novel compound.

Safety Information

As with any chemical substance, **2-(Trifluoromethyl)thiophene** should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Future Directions

The lack of available data on the biological properties of **2-(Trifluoromethyl)thiophene** presents a clear opportunity for further research. Future studies could focus on:

- Development of a robust and scalable synthesis protocol.
- Comprehensive screening for biological activity across a diverse range of assays.
- If a significant biological activity is identified, further studies to elucidate its mechanism of action and any associated signaling pathways.

- Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

In conclusion, while **2-(Trifluoromethyl)thiophene** is a commercially available compound with potential as a scaffold in drug discovery, its biological properties remain largely unexplored. This technical guide provides a summary of the currently available information and suggests a path forward for its investigation as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. daneshyari.com [daneshyari.com]

- 13. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 2-(Trifluoromethyl)thiophene (CAS 86093-76-7)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302784#cas-number-86093-76-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com